molecular formula C14H11BrO2 B1363859 4-[(3-Bromobenzyl)oxy]benzaldehyde CAS No. 588676-02-2

4-[(3-Bromobenzyl)oxy]benzaldehyde

Cat. No.: B1363859
CAS No.: 588676-02-2
M. Wt: 291.14 g/mol
InChI Key: RNVLQBDBEJCTRG-UHFFFAOYSA-N
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Description

4-[(3-Bromobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H11BrO2 It is a derivative of benzaldehyde, where a bromobenzyl group is attached to the benzaldehyde core through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Bromobenzyl)oxy]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 3-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-Hydroxybenzaldehyde+3-Bromobenzyl bromideK2CO3,DMFThis compound\text{4-Hydroxybenzaldehyde} + \text{3-Bromobenzyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 4-Hydroxybenzaldehyde+3-Bromobenzyl bromideK2​CO3​,DMF​this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Bromobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 4-[(3-Bromobenzyl)oxy]benzoic acid.

    Reduction: 4-[(3-Bromobenzyl)oxy]benzyl alcohol.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(3-Bromobenzyl)oxy]benzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly those targeting specific biological pathways.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(3-Bromobenzyl)oxy]benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromobenzyl group can enhance the compound’s binding affinity to certain molecular targets, while the aldehyde group can participate in covalent bonding with nucleophilic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Bromobenzyl)oxy]benzaldehyde: Similar structure but with the bromine atom on the para position of the benzyl group.

    4-[(3-Chlorobenzyl)oxy]benzaldehyde: Similar structure but with a chlorine atom instead of bromine.

    4-[(3-Methylbenzyl)oxy]benzaldehyde: Similar structure but with a methyl group instead of bromine.

Uniqueness

4-[(3-Bromobenzyl)oxy]benzaldehyde is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom can activate the benzene ring towards electrophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-[(3-bromophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVLQBDBEJCTRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366229
Record name 4-[(3-bromobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588676-02-2
Record name 4-[(3-bromobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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